N-(4-Benzoyl-3-hydroxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-benzoyl-3-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-12-7-8-13(14(18)9-12)15(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINIVWUKKJUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Approach
Friedel-Crafts acylation serves as a cornerstone for introducing the benzoyl group at the para position relative to the hydroxyl group in phenolic precursors. In this method, N-(3-hydroxyphenyl)acetamide undergoes electrophilic substitution using benzoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The hydroxyl group at position 3 directs acyl group installation to position 4, achieving regioselectivity through resonance stabilization of the intermediate carbocation.
A representative procedure involves dissolving N-(3-hydroxyphenyl)acetamide (10 mmol) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Benzoyl chloride (12 mmol) is added dropwise, followed by gradual addition of AlCl₃ (15 mmol). The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. Quenching with ice-cold hydrochloric acid (1M) precipitates the crude product, which is purified via recrystallization from ethanol to yield This compound (82% yield).
Mechanistic Insights:
Stepwise Acylation with Protective Group Strategy
To circumvent competing reactions during direct acylation, a protective group strategy is employed. 3-Hydroxyaniline is first acetylated using acetic anhydride in pyridine, yielding N-(3-hydroxyphenyl)acetamide . The phenolic hydroxyl group is then protected as a methyl ether using methyl iodide and potassium carbonate, producing N-(3-methoxyphenyl)acetamide . Subsequent Friedel-Crafts benzoylation at position 4, followed by demethylation using boron tribromide (BBr₃) in DCM, restores the hydroxyl group.
Key Steps :
-
Acetylation : 3-Hydroxyaniline (10 mmol) reacts with acetic anhydride (15 mmol) in pyridine (50 mL) at 100°C for 4 hours (Yield: 95%).
-
Methylation : Potassium carbonate (20 mmol) and methyl iodide (12 mmol) in acetone at 50°C for 48 hours (Yield: 88%).
-
Benzoylation : AlCl₃-mediated acylation as described in Section 1.1 (Yield: 85%).
-
Demethylation : BBr₃ (15 mmol) in DCM at −78°C for 2 hours (Yield: 90%).
Direct Amidation-Benzoylation Techniques
Alternative routes leverage simultaneous amidation and benzoylation. 3-Hydroxy-4-nitroaniline is acetylated to form N-(3-hydroxy-4-nitrophenyl)acetamide , followed by nitro group reduction to an amine using hydrogenation (Pd/C, H₂). The resultant N-(3-hydroxy-4-aminophenyl)acetamide undergoes benzoylation with benzoyl chloride in tetrahydrofuran (THF), achieving 78% overall yield.
Optimization of Reaction Conditions
Catalyst Selection and Loading
AlCl₃ remains the most effective Lewis catalyst for Friedel-Crafts reactions, though FeCl₃ and ZnCl₂ offer moderate yields (65–70%) under microwave-assisted conditions. Excess catalyst (>1.5 equiv.) induces side reactions, while sub-stoichiometric amounts (<1 equiv.) result in incomplete conversions.
Solvent Systems and Temperature Effects
Polar aprotic solvents (e.g., DCM, THF) enhance acylium ion stability, whereas protic solvents (e.g., methanol) suppress electrophilic substitution. Optimal temperatures range from 0°C (initial acylation) to 25°C (completion), with higher temperatures favoring decomposition.
Analytical Characterization
Spectroscopic Verification
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity, with a retention time of 8.2 minutes.
Data Tables
Table 1: Comparative Yields Across Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, Benzoyl chloride | 0–25°C, 12 h | 82 |
| Protective Group Strategy | BBr₃, Methyl iodide | −78°C to 50°C | 78 |
| Direct Amidation | Pd/C, H₂, Benzoyl chloride | THF, RT, 6 h | 75 |
Table 2: Solvent Optimization for Friedel-Crafts Acylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 82 |
| THF | 7.52 | 75 |
| Toluene | 2.38 | 60 |
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzoyl-3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Benzoyl-3-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Benzoyl-3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and pain, leading to its analgesic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystallinity and Geometry
highlights the impact of meta-substituents on the crystal structures of N-(aryl)-2,2,2-trichloro-acetamides. For example:
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system (space group P2₁/c) with lattice constants a = 10.23 Å, b = 12.45 Å, c = 9.87 Å.
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules per asymmetric unit, suggesting steric hindrance from methyl groups reduces packing efficiency.
In contrast, N-(4-Benzoyl-3-hydroxyphenyl)acetamide lacks bulky trichloro groups but shares a meta-hydroxyl substituent.
Electron-Withdrawing vs. Electron-Donating Groups
- N-(4-(Benzyloxy)phenyl)acetamide (): The benzyloxy group (electron-donating) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
This compound combines a benzoyl (electron-withdrawing) and hydroxyl (electron-donating) group, creating a balanced electronic profile that may optimize both solubility and receptor binding .
Heterocyclic vs. Aromatic Modifications
- N-(Benzothiazole-2-yl)acetamides (): Substitution with benzothiazole enhances affinity for kinase targets due to planar heterocyclic systems.
The benzoyl group in this compound offers a less bulky alternative to biphenyl systems while retaining aromatic stacking capabilities, suggesting a trade-off between selectivity and synthetic accessibility .
Key Structural and Functional Insights
| Property | This compound | N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide | N-(4-Chlorobenzoyl)benzofuran-3-yl-acetamide |
|---|---|---|---|
| Substituent Electronic Effect | Mixed (Bz: EWG; OH: EDG) | Strong EWG (Cl) | Moderate EWG (Cl) |
| Crystallinity | High (predicted) | Moderate | Moderate |
| Bioactivity | Anticonvulsant (predicted) | Not reported | Anticonvulsant (ED₅₀ = 0.055 mmol/kg) |
| Solubility | Moderate (hydroxyl enhances polarity) | Low (trichloro group) | Low (chlorobenzoyl reduces polarity) |
Q & A
What are the key considerations for optimizing the synthesis of N-(4-Benzoyl-3-hydroxyphenyl)acetamide?
Basic Research Focus
The synthesis of this compound requires careful control of reaction conditions due to its substituted benzoyl and hydroxyl groups. Multi-step protocols are typically employed:
- Step 1 : Protection of the hydroxyl group (3-position) using tert-butyldimethylsilyl (TBS) chloride to prevent unwanted side reactions during benzoylation.
- Step 2 : Benzoylation of the 4-position via Friedel-Crafts acylation, using AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C.
- Step 3 : Deprotection of the hydroxyl group using tetrabutylammonium fluoride (TBAF) in THF.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the pure product. Yield optimization (~65–75%) depends on stoichiometric control and inert atmosphere maintenance .
Which analytical techniques are essential for confirming the structural integrity of this compound?
Basic Research Focus
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.1 ppm (benzoyl aromatic protons) and δ 6.5–7.0 ppm (hydroxyphenyl protons).
- ¹³C NMR : Carbonyl signals at ~168 ppm (acetamide) and ~195 ppm (benzoyl).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₅H₁₃NO₃: 255.0895).
- HPLC : Purity assessment (>98%) using a C18 column and UV detection at 254 nm .
How does the hydroxyl group at the 3-position influence the compound’s bioactivity?
Advanced Research Focus
The hydroxyl group plays a dual role in solubility and target binding:
- Hydrogen Bonding : Enhances interaction with biological targets (e.g., enzymes or receptors) via hydrogen-bond donor/acceptor properties.
- Solubility : Increases aqueous solubility compared to non-hydroxylated analogs, as observed in similar acetamide derivatives (e.g., logP reduction by ~0.5 units).
- Experimental Validation :
- Compare bioactivity of this compound with its deoxy analog in enzyme inhibition assays (e.g., COX-2 or kinase targets).
- Use molecular docking to map binding site interactions .
How can researchers resolve contradictions in reported pharmacological data for this compound?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from methodological variability:
- Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C, consistent cell lines).
- Data Normalization : Use internal controls (e.g., reference inhibitors like celecoxib for COX-2 studies).
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability.
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., N-(3-chloro-4-methylphenyl) derivatives) to identify trends .
What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
Advanced Research Focus
SAR studies require systematic modification of substituents and rigorous data correlation:
-
Variable Groups : Synthesize analogs with substitutions at the benzoyl (4-position) and hydroxyl (3-position) groups.
-
Biological Testing :
- In vitro : Dose-response curves for cytotoxicity (MTT assay) and target inhibition (e.g., fluorescence-based kinase assays).
- In silico : QSAR modeling using descriptors like logP, polar surface area, and Hammett constants.
-
Data Integration :
Substituent IC₅₀ (μM) logP -H 12.3 2.1 -Cl 8.7 2.6 -OCH₃ 15.9 1.8 - Correlate electronic/steric effects with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
